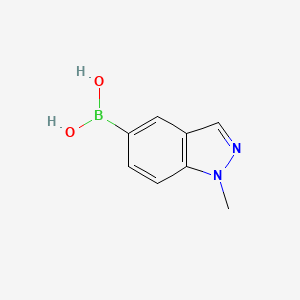

1-Methyl-1H-indazole-5-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylindazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-11-8-3-2-7(9(12)13)4-6(8)5-10-11/h2-5,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZFXDGMBDJLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(N=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626443 | |

| Record name | (1-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590418-08-9 | |

| Record name | (1-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-1H-indazole-5-boronic acid CAS number and properties

An In-Depth Technical Guide to 1-Methyl-1H-indazole-5-boronic acid

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. As a derivative of indazole, a bicyclic scaffold composed of a benzene ring fused to a pyrazole ring, it serves as a crucial building block in the synthesis of complex molecules.[1][2] Its boronic acid functional group makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a fundamental transformation for creating carbon-carbon bonds.[1][3] This guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white to off-white solid at room temperature.[4][5] Its core structure and key identifiers are essential for its proper handling and application in research and development.

| Property | Value | Source(s) |

| CAS Number | 590418-08-9 | [4][6][7][8] |

| Molecular Formula | C₈H₉BN₂O₂ | [5][7][8] |

| Molecular Weight | 175.98 g/mol | [5][7][8] |

| IUPAC Name | (1-methyl-1H-indazol-5-yl)boronic acid | [4][7] |

| Physical Form | Solid | [4][5] |

| Boiling Point | 397.5±34.0 °C (Predicted) | [5] |

| Density | 1.27±0.1 g/cm³ (Predicted) | [5] |

| pKa | 8.28±0.30 (Predicted) | [5] |

| Storage Temperature | Room Temperature or under inert gas (Nitrogen or Argon) at 2-8°C | [4][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically starts from a substituted aniline. Below is a representative synthetic protocol based on common organic chemistry transformations for indazole and boronic acid formation.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route. Researchers should consult specific literature for optimized conditions.

-

Step 1: Nitrosation of 2-Amino-4-bromotoluene.

-

Dissolve 2-amino-4-bromotoluene in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the mixture in an ice bath to approximately 0-5°C.

-

Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the corresponding diazonium salt.

-

-

Step 2: Reductive Cyclization to form 5-Bromo-1H-indazole.

-

To the cold diazonium salt solution, add a reducing agent such as sodium sulfite or tin(II) chloride.

-

Allow the reaction to warm to room temperature and stir until the cyclization is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 3: N-Methylation of 5-Bromo-1H-indazole.

-

Dissolve 5-bromo-1H-indazole in a suitable solvent like dimethylformamide (DMF).

-

Add a base such as potassium carbonate, followed by a methylating agent like methyl iodide.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work up the reaction by adding water and extracting the product. Purify the crude product by column chromatography to obtain 5-bromo-1-methyl-1H-indazole.

-

-

Step 4: Borylation to form this compound.

-

Dissolve 5-bromo-1-methyl-1H-indazole in an anhydrous solvent like tetrahydrofuran (THF) or dioxane.

-

Cool the solution to -78°C under an inert atmosphere (e.g., Argon).

-

Add a strong base such as n-butyllithium dropwise to perform a lithium-halogen exchange.

-

After stirring for a short period, add a borating agent like triisopropyl borate.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with an acidic aqueous solution (e.g., 1M HCl) to hydrolyze the borate ester to the desired boronic acid.

-

Extract the product, dry, and purify, often by recrystallization.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 590418-08-9 [sigmaaldrich.com]

- 5. 1-METHYLINDAZOL-5-BORONIC ACID | 590418-08-9 [m.chemicalbook.com]

- 6. 590418-08-9|1-Methyl-1H-indazol-5-yl-5-boronic acid|BLD Pharm [bldpharm.com]

- 7. This compound | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 590418-08-9 | this compound - Synblock [synblock.com]

An In-Depth Technical Guide to 1-Methyl-1H-indazole-5-boronic acid: Structure, Synthesis, and Application in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-5-boronic acid, a key building block in medicinal chemistry. This document details its chemical structure, IUPAC name, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis via Miyaura borylation and its application in the synthesis of kinase inhibitors through Suzuki-Miyaura cross-coupling. The role of this compound in the development of inhibitors for c-Jun N-terminal kinase (JNK) and Transforming growth factor-beta-activated kinase 1 (TAK1) is highlighted, along with diagrams of their respective signaling pathways.

Chemical Structure and IUPAC Name

This compound is a heterocyclic compound featuring an indazole core substituted with a methyl group at the N1 position and a boronic acid group at the 5-position.

Chemical Structure:

IUPAC Name: (1-methyl-1H-indazol-5-yl)boronic acid[1][2][3]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BN₂O₂ | [1] |

| Molecular Weight | 175.98 g/mol | [1] |

| CAS Number | 590418-08-9 | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% - 97% | [3] |

| Storage Temperature | Room Temperature or 2-8°C | [2][3] |

| Hazard Statements | H302, H315, H319, H332, H335 | [3] |

| Precautionary Statements | P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 | [3] |

Experimental Protocols

Synthesis of this compound via Miyaura Borylation

The synthesis of this compound is typically achieved through a palladium-catalyzed Miyaura borylation of 5-bromo-1-methyl-1H-indazole with a boron reagent, most commonly bis(pinacolato)diboron, followed by hydrolysis of the resulting pinacol ester.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

Step 1: Borylation of 5-bromo-1-methyl-1H-indazole. In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-1-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base, typically potassium acetate (KOAc) or potassium carbonate (K₂CO₃) (2-3 eq.). Add a dry, degassed solvent such as 1,4-dioxane or toluene. Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 2: Work-up and Isolation of the Pinacol Ester. Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound pinacol ester can be purified by column chromatography on silica gel.[4]

-

Step 3: Hydrolysis to this compound. The isolated pinacol ester is then subjected to hydrolysis. This can be achieved by treatment with an aqueous acid, such as hydrochloric acid, or a base like sodium hydroxide, followed by neutralization. The resulting boronic acid can then be isolated by filtration or extraction.

Application in Kinase Inhibitor Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in the synthesis of kinase inhibitors, where it is commonly used in Suzuki-Miyaura cross-coupling reactions to form a carbon-carbon bond between the indazole core and another aryl or heteroaryl moiety.

General Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[5]

Detailed Protocol Example (Synthesis of a biaryl kinase inhibitor core):

-

Reagents and Materials:

-

This compound (1.2 eq.)

-

Aryl halide (e.g., 4-bromopyridine) (1.0 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq.)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

-

Procedure:

-

In a Schlenk flask, combine the aryl halide, this compound, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed solvent and the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[6][7]

-

Role in Signaling Pathways and Drug Development

This compound serves as a crucial building block in the synthesis of potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli and plays a central role in regulating apoptosis, inflammation, and cell proliferation.[8] Dysregulation of the JNK pathway is associated with various diseases, making it an attractive target for therapeutic intervention.

Caption: Simplified JNK Signaling Pathway.

TAK1 Signaling Pathway

Transforming growth factor-beta-activated kinase 1 (TAK1) is a key MAP3K that integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[9] TAK1 activation leads to the downstream activation of both the NF-κB and MAPK (including JNK and p38) pathways, playing a crucial role in inflammation, immunity, and cell survival.

Caption: Simplified TAK1 Signaling Pathway.

The use of this compound in the synthesis of specific inhibitors allows for the targeted modulation of these pathways, offering promising avenues for the development of novel therapeutics for a range of diseases.

References

- 1. This compound | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1H-indazole-6-boronic acid = 95 1150114-80-9 [sigmaaldrich.com]

- 3. This compound | 590418-08-9 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Methyl-1H-indazole-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 1-Methyl-1H-indazole-5-boronic acid, a key building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound (CAS No. 590418-08-9) is a versatile reagent frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 1-methyl-1H-indazol-5-yl moiety into target molecules.[1][2][3][4] This structural motif is present in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest in the field of drug development. The molecular formula of this compound is C8H9BN2O2, and its molecular weight is 175.98 g/mol .[1][3]

Synthetic Pathways

The primary and most contemporary route for the synthesis of this compound and its esters involves the direct C-H borylation of 1-methyl-1H-indazole. This method is favored for its efficiency and atom economy. The most common precursor synthesized is the pinacol ester, which can be readily hydrolyzed to the desired boronic acid.

Iridium-Catalyzed C-H Borylation

A prevalent method for the synthesis of indazole-based boronic esters is the iridium-catalyzed C-H borylation. This reaction utilizes an iridium catalyst, a ligand, and a boron source, typically bis(pinacolato)diboron (B2Pin2), to selectively functionalize a C-H bond. For 1-methyl-1H-indazole, the borylation reaction is directed to specific positions on the indazole ring.

A general procedure for this transformation involves the reaction of 1-methyl-1H-indazole with B2Pin2 in the presence of an iridium catalyst such as [Ir(OMe)COD]2 and a bipyridine-based ligand like dtbpy (4,4'-di-tert-butyl-2,2'-bipyridyl).[5] The reaction is typically carried out in a solvent like tert-butyl methyl ether (TBME) at elevated temperatures.[5]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound pinacol ester, a direct precursor to the target molecule.

Synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Materials:

-

1-Methyl-1H-indazole

-

Bis(pinacolato)diboron (B2Pin2)

-

[Ir(OMe)COD]2 (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

-

4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbpy)

-

tert-Butyl methyl ether (TBME)

-

Dichloromethane (DCM)

-

Water

-

Hexane

Procedure: [5]

-

A round-bottomed flask equipped with a reflux condenser is charged with 1-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (B2Pin2, 0.505 eq.), 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy, 0.006 eq.), and [Ir(OMe)COD]2 (0.003 eq.).

-

Anhydrous tert-butyl methyl ether (TBME) is added to the flask (typically to achieve a concentration of 0.2 M).

-

The resulting solution is heated to reflux (approximately 55 °C) under a nitrogen atmosphere.

-

The reaction progress is monitored by GC-MS analysis until completion (typical reaction times range from 30 minutes to 4 hours, with conversions of approximately 70-95%).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The reaction is quenched with the addition of water and extracted with dichloromethane (DCM).

-

The combined organic layers are collected, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated in vacuo.

-

The crude product is purified by flash column chromatography to afford the desired 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.

-

Further purification can be achieved by recrystallization from hexane or trituration from hexane at 5 °C to remove any residual pinacol/boronate impurities.

Hydrolysis to this compound

The resulting pinacol ester can be hydrolyzed to the corresponding boronic acid under standard conditions, typically involving treatment with an aqueous acid or base. A general procedure would involve stirring the pinacol ester in a mixture of a suitable organic solvent (like THF or acetone) and an aqueous acid (like HCl) or base (like NaOH), followed by extraction and purification.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the pinacol ester precursor.

| Parameter | Value | Reference |

| Starting Material | 1-Methyl-1H-indazole | [5] |

| Borylation Reagent | Bis(pinacolato)diboron (B2Pin2) | [5] |

| Catalyst | [Ir(OMe)COD]2 | [5] |

| Ligand | 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbpy) | [5] |

| Solvent | tert-Butyl methyl ether (TBME) | [5] |

| Temperature | 55 °C (Reflux) | [5] |

| Typical Reaction Time | 0.5 - 4 hours | [5] |

| Typical Conversion | 70 - 95% | [5] |

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the borylation step.

References

An In-Depth Technical Guide to 1-Methyl-1H-indazole-5-boronic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-1H-indazole-5-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. The document details its characteristics, stability, and key applications, with a focus on its role in the synthesis of kinase inhibitors. Experimental protocols for its use in Suzuki-Miyaura coupling and a plausible synthetic route are also presented.

Core Physical and Chemical Properties

This compound is a white to off-white solid organic compound.[1] Its fundamental properties are summarized in the table below. While some experimental data is available for related compounds, certain properties for this specific molecule are based on predicted values.

| Property | Value | Source |

| Molecular Formula | C₈H₉BN₂O₂ | [2][3] |

| Molecular Weight | 175.98 g/mol | [1][2][3] |

| CAS Number | 590418-08-9 | [3][4] |

| Appearance | White to off-white solid | [1] |

| Predicted pKa | 8.28 ± 0.30 | [5] |

| Predicted Boiling Point | 397.5 ± 34.0 °C | [5] |

| Predicted Density | 1.27 ± 0.1 g/cm³ | [5][6] |

| Melting Point | No experimental data found. For the related isomer, 1-Methyl-1H-indazole-6-boronic acid, the melting point is 277-283 °C. | |

| Solubility | No quantitative data found. Generally, arylboronic acids exhibit low solubility in water and hydrocarbons, with higher solubility in polar organic solvents like chloroform and acetone. | [7] |

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound. Arylboronic acids can be susceptible to degradation, particularly protodeboronation in aqueous solutions.

Storage Recommendations:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent moisture ingress.

-

For long-term storage, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5]

Chemical Stability: Arylboronic acids can undergo dehydration to form cyclic boroxines. This process is often reversible in the presence of water.[8] The stability of arylboronic acids is also pH-dependent, with decomposition observed under certain aqueous basic conditions.[9]

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach involves the methylation of a commercially available 5-bromo-1H-indazole, followed by a borylation reaction.

Figure 1. Proposed synthetic pathway for this compound.

Key Chemical Reactivity: The Suzuki-Miyaura Coupling

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the indazole ring and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[10] this compound serves as a key building block for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies.

Role as a Kinase Inhibitor Building Block

Derivatives of 1-Methyl-1H-indazole have been investigated as inhibitors of several protein kinases involved in cancer cell signaling pathways. These include Hematopoietic Progenitor Kinase 1 (HPK1) and Transforming growth factor-β-activated kinase 1 (TAK1), both of which play roles in immune regulation and inflammatory signaling.[11][12]

Illustrative Signaling Pathway: HPK1 Inhibition

HPK1 is a negative regulator of T-cell activation. Its inhibition can enhance the anti-tumor immune response. The diagram below illustrates the signaling pathway and the point of intervention for an inhibitor derived from this compound.

References

- 1. This compound | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 590418-08-9|1-Methyl-1H-indazol-5-yl-5-boronic acid|BLD Pharm [bldpharm.com]

- 3. CAS 590418-08-9 | this compound - Synblock [synblock.com]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 590418-08-9 CAS MSDS (1-METHYLINDAZOL-5-BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 11. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-1H-indazole-5-boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazole-5-boronic acid is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a methylated indazole core coupled with a reactive boronic acid group, makes it an invaluable reagent for creating complex molecules with significant pharmacological potential. The indazole scaffold is a well-recognized "privileged structure" in drug discovery, frequently found in the core of various kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its most common application, and insights into its role in the development of targeted therapies.

Core Compound Properties

The physical and chemical properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.[1][2][3][4][5][6]

| Property | Value |

| Molecular Formula | C₈H₉BN₂O₂[5][6] |

| Molecular Weight | 175.98 g/mol [5][6] |

| CAS Number | 590418-08-9[5] |

| Appearance | White to off-white solid[2][4][6] |

| Purity | ≥95% - 98% (supplier dependent)[3][6] |

| Boiling Point | 397.5 ± 34.0 °C (Predicted)[2][4] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted)[2] |

| pKa | 8.28 ± 0.30 (Predicted)[2][4] |

| Storage Conditions | Store at room temperature or 2-8°C under inert gas (Nitrogen or Argon) in a dry, sealed place.[2][3][4][7] |

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are central to many drug candidates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative methodology for the coupling of this compound with an aryl or heteroaryl halide. Optimization of reagents, catalysts, ligands, and reaction conditions may be necessary for specific substrates.

Reagents & Equipment:

-

This compound (1.0 - 1.5 equivalents)

-

Aryl/Heteroaryl Halide (e.g., bromide or iodide) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Phosphine Ligand (e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water, DMF)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, the base, the palladium catalyst, and the phosphine ligand.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the final coupled product.

Experimental Workflow Diagram

Role in Kinase Inhibitor Drug Development

The indazole core is a key pharmacophore in a multitude of kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders. This compound serves as a versatile precursor for synthesizing compounds that target specific kinases.

For instance, derivatives of the indazole scaffold have been instrumental in developing inhibitors for c-Jun N-terminal kinases (JNKs). The JNK signaling pathway is responsive to stress stimuli and plays a critical role in cellular apoptosis, neurodegeneration, and inflammatory responses.[1][8] The ability to selectively inhibit JNK isoforms, particularly JNK3 which is primarily expressed in the brain, is a significant goal for treating neurodegenerative diseases.

Simplified JNK Signaling Pathway

The diagram below illustrates a simplified representation of the JNK signaling cascade, which is a common target for inhibitors synthesized using the title compound.

By providing a rigid scaffold that can be readily functionalized at the 5-position via Suzuki-Miyaura coupling, this compound allows medicinal chemists to systematically explore the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of novel kinase inhibitors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. news-medical.net [news-medical.net]

- 5. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. b.aun.edu.eg [b.aun.edu.eg]

- 7. CAS 590418-08-9 | this compound - Synblock [synblock.com]

- 8. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

A Technical Guide to Substituted Indazole Boronic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, biological activity, and experimental protocols related to substituted indazole boronic acids. These heterocyclic compounds are of significant interest in medicinal chemistry, serving as versatile building blocks for the development of targeted therapeutics, particularly in oncology.

Introduction to Indazole Boronic Acids

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The incorporation of a boronic acid moiety or its corresponding pinacol ester at various positions on the indazole ring system provides a reactive handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This enables the facile introduction of diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Substituted indazole boronic acids are key intermediates in the synthesis of a wide range of kinase inhibitors, anti-cancer agents, and other therapeutics. Their ability to participate in carbon-carbon and carbon-heteroatom bond formation makes them invaluable tools in modern drug discovery.

Synthesis of Substituted Indazole Boronic Acids

The most prevalent method for the synthesis of substituted indazole boronic acids and their pinacol esters is the Palladium-catalyzed Miyaura borylation of the corresponding haloindazoles. This reaction involves the cross-coupling of a haloindazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

General Synthetic Workflow

The synthesis of substituted indazole boronic acid pinacol esters from haloindazoles can be depicted by the following workflow:

Caption: General workflow for the synthesis of indazole boronic acid pinacol esters via Miyaura borylation.

Quantitative Data on Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of various substituted indazole boronic acid pinacol esters.

| Haloindazole Precursor | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 6-Bromo-1H-indazole | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | - | [1] |

| 3-Iodo-1H-indazole | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | - | [1] |

| 3-Bromoindole | Pd(dppf)Cl₂ (3) | KOAc | 1,4-Dioxane | 80 | 16 | - | [2] |

| Aryl Bromides | (t-Bu₃P)₂Pd | KOAc | Water (TPGS-750-M) | RT | 2.5-3 | High | [3] |

Note: Yields are often reported for the subsequent Suzuki coupling product without isolation of the boronic acid intermediate.

Biological Activity and Applications

Substituted indazole boronic acids are primarily utilized as intermediates in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is a key feature in several FDA-approved anti-cancer drugs.[4]

Kinase Inhibition

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases involved in cancer cell signaling pathways, such as VEGFR, PI3K/AKT/mTOR, and FGFR.[1][5][6]

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Indazole-based compounds have been shown to be potent inhibitors of VEGFR-2.[1]

Caption: Inhibition of the VEGFR-2 signaling pathway by indazole-based inhibitors.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[8]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by indazole-based inhibitors.

Proteasome Inhibition

Dipeptidyl boronic acids are a class of potent and selective proteasome inhibitors.[9] The boronic acid moiety forms a reversible covalent bond with the active site threonine of the proteasome, inhibiting its proteolytic activity.[10] This leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.

Quantitative Data on Biological Activity

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of various indazole derivatives against different biological targets.

| Compound | Target | IC₅₀ (nM) | Cell Line / Assay | Reference |

| Pazopanib | VEGFR-2 | 30 | Cell-free | [1] |

| Axitinib | VEGFR-2 | 0.2 | Cell-free | [4] |

| Compound 2f | - | 230 - 1150 | Various cancer cell lines | [4] |

| Compound 30 | VEGFR-2 | 1.24 | Cell-free | [1] |

| Indazole derivatives | FGFR1-3 | 800 - 90000 | - | [1] |

| 3-aminoindazole derivative | ALK | 12 | - | [1] |

| Indazole-based derivative | PDK1 | 80 | - | [6] |

Experimental Protocols

Synthesis of Indazole Boronic Acid Pinacol Esters (Miyaura Borylation)

This protocol is a general procedure for the palladium-catalyzed borylation of haloindazoles.

Materials:

-

Haloindazole (1.0 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv, 1.1 mmol)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%, 0.03 mmol)

-

Base (e.g., Potassium acetate, KOAc) (3.0 equiv, 3.0 mmol)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane) (5 mL)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add the haloindazole, bis(pinacolato)diboron, palladium catalyst, and base.[2]

-

Add the anhydrous and degassed solvent.[2]

-

Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-100 °C) for the specified time (typically 8-16 hours).[1][2]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR of a reaction aliquot).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure indazole boronic acid pinacol ester.[2]

Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an indazole boronic acid (or its pinacol ester) with an aryl halide.

Materials:

-

Indazole boronic acid or pinacol ester (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (1.5 equiv)

-

Solvent mixture (e.g., Dioxane/H₂O, 4:1)

Procedure:

-

In a reaction vessel, combine the indazole boronic acid or pinacol ester, aryl halide, palladium catalyst, and base.[1]

-

Add the solvent mixture.

-

Degas the mixture and place it under an inert atmosphere.

-

Heat the reaction to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[1]

-

After cooling, evaporate the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired substituted indazole.[1]

Conclusion

Substituted indazole boronic acids are pivotal intermediates in the synthesis of a diverse array of biologically active molecules, particularly kinase inhibitors for cancer therapy. The well-established synthetic routes, primarily through Miyaura borylation, provide a robust platform for the generation of extensive compound libraries for drug discovery programs. The continued exploration of the chemical space around the indazole scaffold, facilitated by the versatility of its boronic acid derivatives, holds significant promise for the development of novel and more effective targeted therapies.

References

- 1. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Rise of Methyl-Indazoles: A Technical Guide to Their Discovery and Significance in Research

For Immediate Release:

Shanghai, China – December 27, 2025 – The indazole scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The addition of a methyl group to this heterocyclic system has given rise to a class of compounds with profound implications in various research fields, particularly in oncology and immunology. This technical guide provides an in-depth analysis of the discovery, synthesis, and significance of methyl-indazole compounds, tailored for researchers, scientists, and drug development professionals.

Introduction to Methyl-Indazole Compounds

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. Their structural similarity to purines and indoles allows them to interact with a wide range of biological targets. The strategic placement of a methyl group on the indazole core can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity, leading to enhanced potency and selectivity.[1][2]

Quantitative Bioactivity of Methyl-Indazole Derivatives

The true measure of a compound's potential lies in its quantifiable biological activity. Extensive research has been conducted to evaluate the efficacy of various methyl-indazole derivatives against a panel of therapeutic targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency.

Table 1: Inhibitory Activity of Methyl-Indazole Analogs against Protein Kinases

| Compound ID | Target Kinase | IC50 (nM) | Notes |

| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1 - 1.7 | Anti-angiogenic agent used in cancer therapy.[3] |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10 - 140 | Multi-targeted tyrosine kinase inhibitor for cancer treatment.[3] |

| 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide (51a) | GSK-3 | 1200 | Replacement of the methyl group on the piperidine ring increases activity.[4] |

| Indazole Amide Derivative (52c) | Aurora Kinases | 790 | Introduction of an acryloyl moiety enhanced kinase activity.[4] |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole (8a) | FLT3 | 181 | Potent inhibitor of FMS-like tyrosine kinase 3.[5] |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole (8e) | FLT3 | 154 | Potent inhibitor of FMS-like tyrosine kinase 3.[5] |

| Indazole Derivative 2f | (Predicted Tyrosine Kinases) | 230 - 1150 (μM) against various cancer cell lines | Potent growth inhibitory activity against several cancer cell lines.[1][6] |

Table 2: Inhibitory Activity of Indazole-3-Carboxamide Analogs against CRAC Channels

| Compound ID | R Group (at N of carboxamide) | % Inhibition @ 30 µM | IC50 (µM) |

| 12d | 3-fluoro-4-pyridyl | - | 0.67 |

| 12a | 2,6-difluorophenyl | - | 1.51 |

| 12g | 3,5-difluoro-4-pyridyl | 46% | >30 |

| 9c (reverse amide) | 3-fluoro-4-pyridyl | Inactive | >100 |

Data extracted from structure-activity relationship studies on indazole-3-carboxamides as CRAC channel blockers.[7]

Key Signaling Pathways Modulated by Methyl-Indazole Compounds

Methyl-indazole derivatives have been shown to exert their effects by modulating critical signaling pathways implicated in cell proliferation, survival, and inflammation.

p21-Activated Kinase 1 (PAK1) Signaling

PAK1 is a key regulator of cell motility, survival, and proliferation.[8] Aberrant PAK1 signaling is often associated with cancer. Certain indazole-3-carboxamide analogs have demonstrated potent inhibition of PAK1.[2]

Calcium Release-Activated Calcium (CRAC) Channel Signaling

CRAC channels are crucial for calcium signaling, particularly in immune cells.[9] Their aberrant activation can lead to inflammatory and autoimmune diseases. Indazole-3-carboxamides have been identified as potent blockers of CRAC channels.[7][10]

Glycogen Synthase Kinase 3 (GSK-3) Signaling

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to various diseases, including cancer.[11][12][13]

Aurora Kinase Signaling

Aurora kinases are essential for cell division, and their overexpression is a hallmark of many cancers, making them attractive therapeutic targets.[14][15][16]

Experimental Protocols

The synthesis and characterization of methyl-indazole compounds require precise and reproducible methodologies.

General Synthesis of 3-Methyl-1H-indazole

A common route for the synthesis of 3-methyl-1H-indazole involves the diazotization of 2-aminoacetophenone followed by reduction and cyclization.

Materials:

-

2-Aminoacetophenone

-

Hydrochloric acid (37%)

-

Sodium nitrite (NaNO2)

-

Stannous chloride dihydrate (SnCl2·2H2O)

-

Ice

-

Sodium hydroxide or other suitable base

Procedure:

-

Dissolve 2-aminoacetophenone in concentrated hydrochloric acid.

-

Cool the solution to 0-10°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10°C. Stir for 1 hour.

-

In a separate flask, dissolve stannous chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the stannous chloride solution, keeping the temperature low.

-

Stir the reaction mixture overnight, allowing it to slowly warm to room temperature.

-

Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH) to a pH of 8.

-

A precipitate of 3-methyl-1H-indazole will form.

-

Collect the solid by filtration, wash with cold water, and dry.[17][18]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the synthesized methyl-indazole compound.

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water is typically effective.

-

Detection: UV detection at a wavelength appropriate for the indazole chromophore.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a suitable solvent (e.g., methanol/water) to make a 100 µg/mL stock solution.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the structure of the methyl-indazole compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6).

-

Data Analysis: Analyze the chemical shifts (ppm), coupling constants (Hz), and integration of the proton (¹H) and carbon (¹³C) spectra to confirm the molecular structure. Predicted ¹H NMR for 7-Methyl-1H-indazole-3-carboxamide in DMSO-d6 would show a characteristic methyl singlet around 2.5-2.6 ppm.[19]

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm the molecular weight. High-resolution mass spectrometry can confirm the elemental composition.[19]

Conclusion and Future Outlook

Methyl-indazole compounds represent a versatile and potent class of molecules with significant therapeutic potential. Their ability to selectively inhibit key enzymes in critical signaling pathways has established them as valuable leads in drug discovery. The continued exploration of structure-activity relationships, coupled with advancements in synthetic and analytical methodologies, will undoubtedly lead to the development of novel and more effective methyl-indazole-based therapeutics for a range of diseases.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What are CRAC inhibitors and how do they work? [synapse.patsnap.com]

- 10. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multifaceted Roles of GSK-3 in Cancer and Autophagy-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bjbms.org [bjbms.org]

- 13. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 15. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 17. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 18. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-Methyl-1H-indazole-5-boronic acid: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential applications of 1-Methyl-1H-indazole-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. The document outlines its chemical and physical properties, associated hazards, and detailed protocols for its use and disposal, with a focus on its relevance in the development of kinase inhibitors for cancer therapy.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound. Its key properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 590418-08-9 |

| Molecular Formula | C₈H₉BN₂O₂ |

| Molecular Weight | 175.98 g/mol [1][2][3] |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Storage Temperature | Room temperature or refrigerated (2-8°C) under inert gas (Nitrogen or Argon)[2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its potential risks and the necessary safety precautions.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation[3] |

Signal Word: Warning

Hazard Pictograms

Precautionary Statements

To ensure safe handling, the following precautionary measures should be strictly adhered to:

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if there is a risk of significant exposure, additional protective clothing.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Handling Procedures

All operations involving this compound should be conducted in a well-ventilated chemical fume hood. Avoid the formation of dust and aerosols. Keep the container tightly closed when not in use.

Storage Requirements

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage and to prevent degradation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Keep away from incompatible materials such as strong oxidizing agents.

Reactivity and Stability

Arylboronic acids are generally stable compounds but can undergo decomposition under certain conditions. The primary decomposition pathway is protodeboronation, the cleavage of the carbon-boron bond. This process is often influenced by the pH of the reaction medium.

Application in Drug Discovery: Kinase Inhibition

The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors used in oncology.[4][5][6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Indazole-containing compounds have been developed to target a variety of kinases, including tyrosine kinases, cyclin-dependent kinases (CDKs), Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]

Notably, the 1-methyl-1H-indazole-5-yl moiety has been incorporated into inhibitors of Transforming Growth Factor-β-activated kinase 1 (TAK1). TAK1 is a critical kinase in inflammatory and cancer signaling pathways, including those active in multiple myeloma.[7] An inhibitor based on this scaffold would be expected to block the downstream signaling cascade, leading to an anti-tumor effect.

Below is a diagram illustrating a simplified TAK1 signaling pathway and the putative point of inhibition by a 1-Methyl-1H-indazole-based inhibitor.

Caption: Simplified TAK1 signaling pathway and point of inhibition.

Experimental Protocols

This compound is a versatile reagent, commonly employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

General Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of an aryl bromide with this compound. Researchers should optimize conditions for their specific substrates.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., 1,4-dioxane, 10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous solvent (10 mL) via syringe.

-

Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst (0.05 mmol) to the flask under a positive pressure of the inert gas.

-

Fit the flask with a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Disposal

All waste materials containing this compound, including empty containers, contaminated PPE, and reaction residues, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) or professional safety training. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

- 1. CAS 590418-08-9 | this compound - Synblock [synblock.com]

- 2. This compound | 590418-08-9 [sigmaaldrich.com]

- 3. This compound | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to 1-Methyl-1H-indazole-5-boronic acid: Synthesis, Application, and Commercial Sourcing

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, and applications, with a focus on its role in the synthesis of kinase inhibitors. Detailed, representative experimental protocols for its synthesis and its use in Suzuki-Miyaura cross-coupling reactions are provided. Furthermore, this guide illustrates a relevant biological signaling pathway that can be targeted by molecules derived from this versatile compound, offering a valuable resource for researchers in drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, catering to both academic research and industrial-scale synthesis. Pricing and availability are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers various quantities and purity grades. |

| Synthonix | --INVALID-LINK-- | A primary producer of this compound. |

| BLDpharm | --INVALID-LINK-- | Global supplier with a range of pack sizes.[1] |

| CymitQuimica | --INVALID-LINK-- | Distributor for various chemical manufacturers. |

| Synblock | --INVALID-LINK-- | Provides detailed product specifications.[2] |

| ChemScene | --INVALID-LINK-- | Offers this compound for research and development.[3] |

| Alchem Pharmtech | --INVALID-LINK-- | Supplier of pharmaceutical intermediates.[4] |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial for the handling, storage, and application of this compound.

Table 2: Quantitative Data for this compound

| Property | Value | Source |

| CAS Number | 590418-08-9 | [2][5] |

| Molecular Formula | C₈H₉BN₂O₂ | [2][5] |

| Molecular Weight | 175.98 g/mol | [2][5] |

| IUPAC Name | (1-methyl-1H-indazol-5-yl)boronic acid | [5] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥95% to ≥98% | [2] |

| Melting Point | Not widely reported | |

| Boiling Point | 397.5 ± 34.0 °C (Predicted) | [6] |

| Storage Temperature | Room temperature or 2-8°C | [6] |

Safety Information:

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261, P271, P280, P302+P352, P304+P340, P305+P351+P338.

Researchers should always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and its application in a key cross-coupling reaction.

Representative Synthesis of this compound

This protocol is a representative multi-step synthesis based on established organic chemistry principles, including indazole formation and subsequent boronation.

Step 1: Synthesis of 1-Methyl-5-bromo-1H-indazole

A common route to N-substituted indazoles involves the cyclization of appropriate precursors. This can be followed by methylation.

-

Starting Material: 5-bromo-1H-indazole.

-

Procedure: a. To a solution of 5-bromo-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture at this temperature for 30 minutes. c. Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). f. Extract the product with an organic solvent like ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to yield 1-methyl-5-bromo-1H-indazole.

Step 2: Borylation of 1-Methyl-5-bromo-1H-indazole

The borylation is typically achieved via a palladium-catalyzed reaction, often referred to as a Miyaura borylation.

-

Materials: 1-methyl-5-bromo-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).

-

Procedure: a. In an oven-dried flask, combine 1-methyl-5-bromo-1H-indazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate. b. Add a dry, degassed solvent such as 1,4-dioxane or toluene. c. Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring the reaction by TLC or GC-MS. d. After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite. e. Concentrate the filtrate under reduced pressure. f. The resulting pinacol ester can often be used in the next step without further purification, or it can be purified by column chromatography. g. To obtain the boronic acid, the pinacol ester is hydrolyzed using an acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form C-C bonds, a cornerstone of modern drug synthesis.

Representative Protocol:

-

Materials: An aryl or heteroaryl halide (e.g., 4-bromopyridine, 1.0 eq), this compound (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Procedure: a. To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base. b. Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water in a 4:1 to 10:1 ratio). c. Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes. d. Heat the reaction mixture to 80-110 °C and stir for 2-16 hours, or until the starting material is consumed as monitored by TLC. e. Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). f. Separate the organic layer, and extract the aqueous layer with the same organic solvent. g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. h. Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Visualization of Experimental Workflow and Biological Context

Visual diagrams are essential for understanding complex processes in both chemical synthesis and biological signaling.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Targeting the JNK Signaling Pathway

The indazole scaffold is a common feature in many kinase inhibitors. Molecules synthesized using this compound can be designed to target specific kinases involved in disease pathways. The c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family, is implicated in various diseases including cancer, inflammatory disorders, and neurodegenerative diseases, making it a prime target for therapeutic intervention.

The diagram below illustrates a simplified representation of the JNK signaling cascade.

Caption: Simplified JNK signaling pathway and a potential point of inhibition.

Conclusion

This compound is a commercially accessible and highly valuable reagent for researchers in organic synthesis and drug discovery. Its utility, particularly in the construction of complex molecules via Suzuki-Miyaura cross-coupling, makes it an indispensable tool for developing novel therapeutics, such as kinase inhibitors targeting critical disease pathways like the JNK cascade. This guide provides the foundational technical information required for its effective procurement and application in a research setting.

References

- 1. 590418-08-9|1-Methyl-1H-indazol-5-yl-5-boronic acid|BLD Pharm [bldpharm.com]

- 2. CAS 590418-08-9 | this compound - Synblock [synblock.com]

- 3. chemscene.com [chemscene.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-METHYLINDAZOL-5-BORONIC ACID | 590418-08-9 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Methyl-1H-indazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the field of drug discovery and development for the synthesis of complex molecules, particularly biaryl and heteroaryl structures which are prevalent in biologically active compounds. The 1-methyl-1H-indazole moiety is a significant pharmacophore found in a variety of therapeutic agents. The ability to efficiently couple this scaffold with various aryl and heteroaryl partners via the Suzuki reaction using 1-Methyl-1H-indazole-5-boronic acid is a critical tool for medicinal chemists.

These application notes provide a detailed protocol for the Suzuki coupling reaction of this compound with a range of aryl halides. The provided methodologies are based on established procedures for similar indazole derivatives and offer a robust starting point for reaction optimization.

Data Presentation: Representative Reaction Yields

The following table summarizes typical yields for the Suzuki coupling of this compound with various aryl bromides under the optimized conditions described in the experimental protocol. Yields are representative and may vary depending on the specific substrate and reaction scale.

| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2-4 | 85-95 |

| 2 | 1-Bromo-4-methylbenzene | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2-4 | 80-90 |

| 3 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2-4 | 88-98 |

| 4 | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2-4 | 75-85 |

| 5 | 3-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 3-6 | 70-80 |

| 6 | 2-Bromothiophene | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 3-6 | 65-75 |

Experimental Protocols

This section details a general and robust protocol for the Suzuki coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., bromobenzene)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,2-Dimethoxyethane (DME), anhydrous

-

Deionized water, degassed

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05-0.10 equiv.) to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,2-dimethoxyethane (DME) and degassed deionized water in a 4:1 ratio (e.g., 8 mL DME and 2 mL H₂O for a 1 mmol scale reaction).

-

Reaction: Stir the reaction mixture vigorously and heat to 80 °C using a preheated oil bath or heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-5-aryl-1H-indazole product.

-

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction protocol.

Caption: General reaction scheme for the Suzuki coupling.

Caption: Experimental workflow for the Suzuki coupling protocol.